CB2 Receptor Antagonist Potency – Direct Binding Comparison with the 4‑Fluorobenzoyl Analog
The 2‑fluorobenzoyl regioisomer (target compound) acts as a CB2 antagonist with an IC50 of 28 nM against human CB2R expressed in CHO cells, measured by inhibition of CP55940‑induced Ca2+ flux [1]. In contrast, the 4‑fluorobenzoyl positional isomer (BDBM50257660 / CHEMBL4073323) is essentially inactive in the same assay (IC50 >100 µM) [2]. This ~3,600‑fold difference in antagonist potency demonstrates that ortho‑fluorination is a critical determinant of CB2 antagonist activity.
| Evidence Dimension | CB2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | 4‑fluorobenzoyl analog (BDBM50257660 / CHEMBL4073323): IC50 >100,000 nM |
| Quantified Difference | >3,570‑fold lower potency for the 4‑fluoro comparator |
| Conditions | Human CB2 receptor expressed in CHO cells; inhibition of CP55940‑induced Ca2+ flux; 10 min preincubation |
Why This Matters
This directly quantifies the functional consequence of the 2‑fluoro vs. 4‑fluoro substitution, ensuring researchers select the correct regioisomer for CB2 antagonist studies.
- [1] BindingDB entry BDBM50257607 / CHEMBL4104806 – IC50 28 nM. View Source
- [2] BindingDB entry BDBM50257660 / CHEMBL4073323 – IC50 >1.00E+5 nM. View Source
